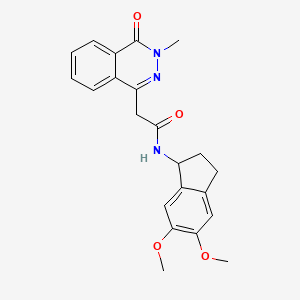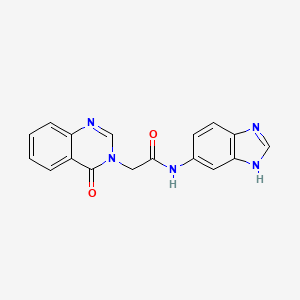![molecular formula C23H26N4O2 B11009661 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one](/img/structure/B11009661.png)
3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core, which can be derived from anthranilic acid or its derivatives.
Formation of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction involving 2,3-dimethylphenylamine and a suitable piperazine derivative.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and disease mechanisms.
Medicine
In medicine, 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines in vitro.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A simpler analog with similar biological activities but lacking the piperazine and dimethylphenyl groups.
2,3-Dimethylphenylpiperazine: Shares the piperazine ring but lacks the quinazolinone core.
N-Phenylpiperazine: Another analog with a different substitution pattern on the piperazine ring.
Uniqueness
3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with a substituted piperazine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-6-10-21(17(16)2)25-11-13-26(14-12-25)22(28)18(3)27-15-24-20-9-5-4-8-19(20)23(27)29/h4-10,15,18H,11-14H2,1-3H3/t18-/m0/s1 |
InChI Key |
XDFXWOULOCGEKZ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](C)N3C=NC4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)N3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11009581.png)
![methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B11009584.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11009585.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11009588.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11009591.png)
![5-oxo-N-(pyridin-4-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009593.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11009598.png)
![4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide](/img/structure/B11009601.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11009602.png)

![N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11009628.png)

![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009647.png)

